Aica phosphate

Description

Significance of AICA Phosphate (B84403) as a Central Metabolic Intermediate

AICA phosphate, also referred to as ZMP, holds a central position in cellular metabolism as an intermediate in the de novo purine (B94841) synthesis pathway. nih.gov This pathway is responsible for building purine nucleotides, the building blocks of nucleic acids and key components in cellular energy transfer and signaling. This compound's accumulation can signal shifts in the metabolic state of the cell, influencing other interconnected pathways. nih.gov For instance, it has been shown to modulate the expression of genes involved in both purine and phosphate metabolism, highlighting its role as a metabolic sensor that helps coordinate these essential cellular processes. nih.gov

Overview of this compound's Multifaceted Roles in Cellular Biology

The biological significance of this compound extends far beyond its role in nucleotide synthesis. Its ability to activate AMPK gives it a profound influence over a wide array of cellular processes. stemcell.comtocris.com AMPK acts as a master regulator of metabolism, and its activation by this compound can trigger a cascade of events aimed at restoring cellular energy balance. usada.org

Key cellular processes influenced by this compound include:

Glucose Metabolism: this compound has been shown to stimulate glucose uptake in skeletal muscle, a mechanism of interest for potential diabetes treatments. cellsignal.com

Lipid Metabolism: It can inhibit the synthesis of fatty acids and cholesterol while promoting fatty acid oxidation. mdpi.com

Cell Differentiation and Proliferation: Research has indicated that this compound can influence the differentiation of various cell types, including osteoblastic cells and mesenchymal stem cells, and can suppress the proliferation of certain cell lines. stemcell.comtocris.com

Inflammation: It has been observed to attenuate the expression of pro-inflammatory cytokines in certain cell types. tocris.com

These diverse functions underscore the importance of this compound as a key signaling molecule in maintaining cellular health and responding to metabolic stress.

Historical Context and Evolution of Research on this compound

The initial interest in this compound and its dephosphorylated form, AICA riboside (acadesine), emerged in the 1980s. drugbank.comnih.gov Early clinical applications explored its use in protecting the heart from ischemic injury during surgery by helping to preserve blood flow. drugbank.comnih.gov The discovery in the 1990s that this compound could activate AMPK was a landmark moment, opening up new avenues of research into its metabolic effects. mdpi.com This led to extensive studies investigating its potential as a therapeutic agent for metabolic disorders such as diabetes. wikipedia.orgnih.gov More recently, its performance-enhancing properties have also brought it to the attention of anti-doping agencies. wikipedia.orgusada.org The evolution of research on this compound reflects a journey from a simple metabolic intermediate to a complex signaling molecule with broad therapeutic and physiological implications.

Current Research Landscape and Future Directions in this compound Studies

The current research landscape for this compound is vibrant and multifaceted. Ongoing studies continue to explore its therapeutic potential, particularly in the context of metabolic diseases. Researchers are investigating its role in regulating glucose and lipid metabolism and its potential to increase the metabolic activity of tissues. drugbank.comwikipedia.org Furthermore, its impact on cell differentiation and proliferation is an active area of investigation in stem cell biology and cancer research. stemcell.comnih.gov

Future research is likely to focus on several key areas:

AMPK-Independent Effects: A growing body of evidence suggests that this compound may have biological effects that are independent of AMPK activation, warranting further investigation into its alternative signaling pathways. nih.gov

Therapeutic Applications: Continued exploration of its potential in treating metabolic syndrome, cardiovascular diseases, and certain types of cancer is expected. drugbank.comcaymanchem.com

Understanding Cellular Regulation: Deeper investigation into how this compound and its metabolites regulate gene expression and interact with other signaling networks will provide a more complete picture of its role in cellular physiology. nih.gov

The study of this compound continues to be a promising field, with the potential to yield significant advancements in our understanding and treatment of various human diseases.

Data Tables

Table 1: Key Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(2R,3S,4R,5R)-5-(5-Amino-4-carbamoyl-1H-imidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |

| Molecular Formula | C9H15N4O8P |

| Molar Mass | 338.213 g·mol−1 |

| Synonyms | AICA ribonucleotide, ZMP, 5-Aminoimidazole-4-carboxamide (B1664886) ribonucleotide |

Table 2: Selected Research Findings on this compound

| Research Area | Key Finding |

|---|---|

| Metabolic Regulation | Activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. stemcell.com |

| Cardiovascular Health | Has been used to protect against cardiac ischemic injury. drugbank.com |

| Diabetes Research | Shows potential as a treatment for diabetes by increasing tissue metabolic activity. wikipedia.org |

| Cell Biology | Influences cell differentiation, proliferation, and inflammation. stemcell.comtocris.com |

| Gene Expression | Modulates the expression of genes involved in purine and phosphate pathways. nih.gov |

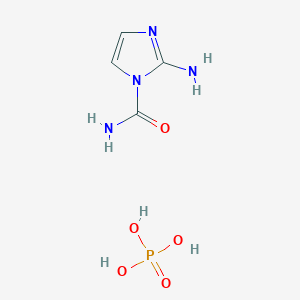

Structure

2D Structure

Properties

CAS No. |

68984-62-3 |

|---|---|

Molecular Formula |

C4H9N4O5P |

Molecular Weight |

224.11 g/mol |

IUPAC Name |

2-aminoimidazole-1-carboxamide;phosphoric acid |

InChI |

InChI=1S/C4H6N4O.H3O4P/c5-3-7-1-2-8(3)4(6)9;1-5(2,3)4/h1-2H,(H2,5,7)(H2,6,9);(H3,1,2,3,4) |

InChI Key |

BPJSQKUTFIGZOC-UHFFFAOYSA-N |

SMILES |

C1=CN(C(=N1)N)C(=O)N.OP(=O)(O)O |

Canonical SMILES |

C1=CN(C(=N1)N)C(=O)N.OP(=O)(O)O |

Synonyms |

AICA phosphate aminoimidazole carboxamide phosphate |

Origin of Product |

United States |

Molecular Identity and in Vivo Biosynthesis of Aica Phosphate

Structural Context within the Purine (B94841) Nucleotide Biosynthesis Pathway

AICA Phosphate (B84403) is a key intermediate in the de novo purine biosynthesis pathway, which constructs purine rings from simpler precursors. It represents the antepenultimate molecule in the synthesis of Inosine (B1671953) Monophosphate (IMP) ontosight.aiontosight.aiontosight.ainih.gov. IMP is the foundational purine nucleotide, serving as the direct precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) ontosight.aiwikipedia.org. The purine ring itself is assembled from a complex array of atoms derived from glycine, glutamine, aspartic acid, and formyl groups provided by 10-formyltetrahydrofolate wikipedia.org. AICA Phosphate's structure comprises an imidazole (B134444) ring, an amino group, a carboxamide group, and a phosphate moiety attached to a ribose sugar ontosight.ai.

Precursor Molecules and Enzymatic Transformations Leading to this compound

The de novo purine biosynthesis pathway is a multi-step process that begins with 5-phosphoribosyl-1-pyrophosphate (PRPP) wikipedia.orgsmpdb.caresearchgate.netnih.govwikipathways.org. Through a series of enzymatic reactions, PRPP is progressively modified and built upon by various precursor molecules. Key intermediates leading to the formation of this compound include:

5-phosphoribosylamine (PRA) : Formed from PRPP and glutamine by amidophosphoribosyltransferase (PurF) smpdb.canih.govwikipathways.org.

Glycinamide ribonucleotide (GAR) : Synthesized from PRA, glycine, and ATP by phosphoribosylamine-glycine ligase (PurD) smpdb.canih.govwikipathways.org.

Phosphoribosyl-N-formylglycinamide (FGAR) : Derived from GAR and 10-formyltetrahydrofolate by phosphoribosyl-glycine amide formyltransferase (PurN) smpdb.canih.govwikipathways.org.

Phosphoribosyl-N-formylglycinamidine (FGAM) : Formed from FGAR, glutamine, and ATP by FGAM synthase (PurL) smpdb.canih.govwikipathways.org.

5-aminoimidazole ribonucleotide (AIR) : Synthesized from FGAM and ATP by phosphoribosyl-formyl glycinamidine cyclo-ligase (PurM) smpdb.canih.govwikipathways.org.

Carboxyaminoimidazole ribonucleotide (CAIR) : Derived from AIR, CO2, and ATP by phosphoribosyl-amino-imidazole carboxylase (PurE, PurK) smpdb.canih.govwikipathways.org.

Succinylaminoimidazole carboxamide ribotide (SAICAR) : Formed from CAIR, aspartate, and ATP by phosphoribosyl-aminoimidazole-succino-carboxamide synthase (PurC) smpdb.canih.govwikipathways.org.

The final step in the formation of this compound involves the conversion of SAICAR. This transformation is catalyzed by adenylosuccinate lyase (PurB), which cleaves off fumarate, yielding this compound wikipedia.orgsmpdb.canih.govwikipathways.orgresearchgate.net.

Table 1: Key Intermediates and Enzymes in this compound Biosynthesis

| Precursor Molecule | Product | Enzyme Involved | Gene (Commonly) |

| PRPP + Glutamine | PRA | Amidophosphoribosyltransferase (PurF) | purF |

| PRA + Glycine | GAR | Phosphoribosylamine-glycine ligase (PurD) | purD |

| GAR | FGAR | Phosphoribosyl-glycine amide formyltransferase (PurN) | purN |

| FGAR | FGAM | FGAM synthase (PurL) | purL |

| FGAM | AIR | Phosphoribosyl-formyl glycinamidine cyclo-ligase (PurM) | purM |

| AIR | CAIR | Phosphoribosyl-amino-imidazole carboxylase (PurE, PurK) | purE, purK |

| CAIR | SAICAR | Phosphoribosyl-aminoimidazole-succino-carboxamide synthase (PurC) | purC |

| SAICAR | This compound (AICAR) | Adenylosuccinate lyase (PurB) | purB |

Role of Adenosine Kinase in AICA Riboside Phosphorylation to this compound

AICA riboside (AICAr), the nucleoside form of this compound, can be transported into cells via adenosine transporters researchgate.netnih.govabcam.comabcam.comnih.govnih.gov. Once inside the cell, AICAr is phosphorylated by the enzyme adenosine kinase to produce this compound (AICAR/ZMP) nih.govresearchgate.netnih.govabcam.comabcam.comnih.govnih.govnih.govresearchgate.netnih.gov. This phosphorylation step is crucial for AICAr to enter the de novo purine biosynthesis pathway and to mimic the cellular effects of AMP, particularly in activating AMP-activated protein kinase (AMPK) nih.govabcam.comnih.govnih.govnih.gov.

Integration of this compound into the De Novo Purine Biosynthesis Pathway

Following its formation from SAICAR, this compound (AICAR/ZMP) becomes the substrate for the subsequent steps that lead to the formation of IMP ontosight.aiwikipedia.orgsmpdb.canih.govnih.gov. The pathway proceeds through the formation of 5-formamidoimidazole-4-carboxamide ribotide (FAICAR), which is catalyzed by AICAR transformylase activity. This is then followed by the conversion of FAICAR to IMP, a reaction catalyzed by IMP cyclohydrolase. These two critical enzymatic activities are typically performed by a single, bifunctional enzyme known as AICAR transformylase/IMP cyclohydrolase (ATIC), also referred to as PurH ontosight.aiwikipedia.orgsmpdb.canih.govresearchgate.netnih.govnih.gov. The pathway is subject to regulatory feedback mechanisms, often involving purine nucleotides themselves wikipedia.org.

Conversion to Inosine Monophosphate (IMP) and Subsequent Nucleotide Synthesis

The bifunctional enzyme ATIC (PurH) catalyzes the final two steps of the de novo purine biosynthesis pathway, converting this compound (AICAR/ZMP) first to FAICAR and then to IMP ontosight.aiwikipedia.orgsmpdb.canih.govnih.govnih.gov. IMP is the first purine nucleotide to possess a complete purine ring structure wikipedia.org. From IMP, cells can synthesize adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are vital for nucleic acid synthesis and energy metabolism ontosight.aiontosight.aiontosight.aiwikipedia.org.

Table 2: Conversion of this compound to IMP

| Substrate | Product | Enzyme | Gene (Commonly) |

| This compound (AICAR) | FAICAR | AICAR Transformylase domain of ATIC | purH |

| FAICAR | IMP | IMP Cyclohydrolase domain of ATIC | purH |

Enzyme Cascades for the Biosynthesis of AICA Ribonucleoside Polyphosphates

While this compound (ZMP) is the primary monophosphate form central to purine biosynthesis, further phosphorylation can occur. AICAR triphosphate (ZTP) can be synthesized directly from AICAR (ZMP) through the action of PRPP-synthetase nih.gov. AICAR diphosphate (B83284) (ZDP) has also been detected, though it is generally considered a product of ZTP degradation rather than a direct synthetic intermediate nih.govmdpi.comnih.govresearchgate.net. These polyphosphorylated forms play less prominent roles in the core de novo purine synthesis pathway compared to ZMP itself.

Aica Phosphate in the Regulation of Purine and Phosphate Metabolism

Modulation of Purine (B94841) Synthesis Flux by AICA Phosphate (B84403)

ZMP is a direct product of the de novo purine synthesis pathway. Its accumulation can signal a surplus of purine intermediates or a bottleneck in subsequent steps, leading to feedback mechanisms that regulate the pathway's flux.

Interconnections with Phosphate Homeostasis and Utilization Pathways

ZMP's role is intertwined with cellular phosphate homeostasis. As a phosphorylated nucleotide, its synthesis and metabolism are directly linked to cellular energy charge and phosphate availability. ZMP's accumulation can serve as an indicator of cellular energy stress, as it is produced from ATP and can mimic AMP's effects on energy-sensing kinases like AMPK nih.govnih.govresearchgate.net. This connection suggests that ZMP may play a role in signaling cellular phosphate status, influencing pathways that either consume or conserve phosphate. Research indicates that ZMP positively regulates phosphate utilization pathways in yeast, mediated by transcription factors like Pho2p and Pho4p nih.govnih.gov.

Transcriptional Regulation of Purine and Phosphate Genes by AICA Phosphate

ZMP has been shown to influence gene expression, particularly for genes involved in purine and phosphate metabolism. In yeast, ZMP accumulation can lead to the transcriptional upregulation of genes within the purine regulon and the phosphate regulon nih.govresearchgate.net. This transcriptional control is a key mechanism by which ZMP helps maintain cellular homeostasis, ensuring that the synthesis of essential metabolites is coordinated with cellular needs.

Interaction with Transcription Factors (e.g., Pho2p, Pho4p, Bas1p)

Studies in yeast have elucidated ZMP's interaction with specific transcription factors to modulate gene expression. ZMP directly binds to transcription factors Pho2p and Pho4p. Furthermore, it stimulates the interaction between Pho2p and other factors like Bas1p and Pho4p. This interaction enhances the binding of these transcription factors to the promoter regions of purine and phosphate pathway genes, leading to their transcriptional activation nih.govnih.govresearchgate.net. This mechanism provides a direct link between ZMP levels and the expression of genes critical for nucleotide synthesis and phosphate utilization.

Allosteric Regulation of Key Metabolic Enzymes by this compound

ZMP is recognized as an allosteric regulator of several key enzymes involved in metabolic pathways. Notably, ZMP can allosterically inhibit adenylosuccinate lyase (ASL), an enzyme in the purine de novo synthesis pathway, through feedback regulation nih.gov. This inhibition prevents the further conversion of ZMP, contributing to its potential accumulation under certain conditions. Additionally, ZMP is known to act as an allosteric activator of AMP-activated protein kinase (AMPK), a critical cellular energy sensor, although it is less potent than AMP itself nih.govnih.govresearchgate.net. This activation of AMPK has downstream effects on numerous metabolic processes, including energy production and biosynthesis.

Data Tables

To illustrate the regulatory roles of this compound (ZMP), the following data tables summarize key findings from the research:

Table 1: Enzymes in Purine Biosynthesis Regulated by ZMP (this compound)

| Enzyme Name | Pathway Step | Nature of Regulation by ZMP | Reference(s) |

| Adenylosuccinate Lyase (ASL) | Conversion of SAICAR to AICAR (ZMP) | Allosteric Inhibition | nih.gov |

| PRPP Amidotransferase | First committed step of de novo purine synthesis | Feedback Inhibition | wikipedia.orgontosight.ai |

| AICAR Transformylase/IMP Cyclohydrolase (ATIC) | Conversion of ZMP to FAICAR | Substrate | nih.govnih.gov |

Table 2: Genes Regulated by ZMP (this compound) in Purine and Phosphate Metabolism

| Gene Category | Specific Gene Examples (Yeast) | Regulatory Effect of ZMP | Reference(s) |

| Purine Regulon | ADE genes (e.g., ADE5,7) | Upregulation | nih.govresearchgate.net |

| Phosphate Regulon | PHO genes (e.g., PHO84) | Upregulation | nih.govresearchgate.net |

| One-Carbon Metabolism | GLY1, FOL1, FHS | Upregulation | nih.gov |

Table 3: Transcription Factor Interactions Mediated by ZMP (this compound)

| Transcription Factor(s) | Direct ZMP Binding | Stimulated Interaction with | Pathway Modulated | Reference(s) |

| Pho2p | Yes | Pho4p, Bas1p | Purine & Phosphate | nih.govnih.govresearchgate.net |

| Pho4p | Yes | Pho2p | Purine & Phosphate | nih.govnih.gov |

| Bas1p | Not directly stated | Pho2p | Purine | researchgate.net |

Compound List:

this compound (also known as ZMP, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide)

AICAR (5-aminoimidazole-4-carboxamide ribonucleoside)

AMP (Adenosine Monophosphate)

GMP (Guanosine Monophosphate)

IMP (Inosine Monophosphate)

PRPP (5-phosphoribosyl-1-pyrophosphate)

SAICAR (Succinyl-AICAR)

ATP (Adenosine Triphosphate)

ADP (Adenosine Diphosphate)

GTP (Guanosine Triphosphate)

GDP (Guanosine Diphosphate)

XMP (Xanthosine Monophosphate)

ZTP (5-aminoimidazole-4-carboxamide riboside 5'-triphosphate)

FAICAR (5-formyl-AICAR)

10-formyl-THF (10-formyl-tetrahydrofolate)

Pho2p (Yeast transcription factor)

Pho4p (Yeast transcription factor)

Bas1p (Yeast transcription factor)

AMPK (AMP-activated protein kinase)

Mechanistic Elucidation of Aica Phosphate S Interaction with Amp Activated Protein Kinase Ampk

AICA Phosphate (B84403) as an AMP Analog and Its Mimetic Properties

AICA phosphate, known in its intracellular active form as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR or ZMP), functions as a structural and functional analog of adenosine (B11128) monophosphate (AMP). nih.govresearchgate.net The precursor molecule, 5-aminoimidazole-4-carboxamide riboside (AICA riboside or acadesine), is cell-permeable and enters cells via adenosine transporters. nih.gov Once inside the cell, it is phosphorylated by adenosine kinase into the monophosphate nucleotide form, ZMP. nih.govnih.gov

ZMP mimics the physiological effects of AMP on the AMP-activated protein kinase (AMPK) system. nih.govnih.gov Although ZMP is significantly less potent than AMP, with studies indicating it is 40- to 50-fold weaker in activating AMPK, it can accumulate to high millimolar concentrations within the cytoplasm. nih.govnih.gov This accumulation allows it to effectively serve as a pharmacological activator of AMPK in intact cells without altering the cellular ratios of adenine (B156593) nucleotides like AMP/ATP. nih.gov The ability of ZMP to replicate the actions of AMP on AMPK has made its precursor, AICA riboside, a widely used tool in research to study the downstream consequences of AMPK activation. nih.gov

Table 1: Comparative Properties of ZMP and AMP

| Feature | ZMP (AICAR) | AMP |

|---|---|---|

| Nature | Pharmacological AMP analog nih.gov | Endogenous nucleotide researchgate.net |

| Potency on AMPK | 40-50 times less potent than AMP nih.govnih.gov | High potency activator nih.gov |

| Cellular Entry | Enters as AICA riboside precursor via adenosine transporters nih.gov | Generated intracellularly |

| Activation Mechanism | Phosphorylated by adenosine kinase to active ZMP form nih.gov | Levels increase during metabolic stress, raising the AMP:ATP ratio researchgate.net |

| Effect on Nucleotide Ratios | Activates AMPK without disturbing adenine nucleotide ratios nih.gov | Activation is a direct result of an increased AMP:ATP ratio researchgate.net |

Molecular Basis of AMPK Allosteric Activation by this compound

The molecular mechanism of AMPK activation by this compound (ZMP) is rooted in its direct binding to the AMPK heterotrimeric complex. AMPK consists of a catalytic α subunit and two regulatory subunits, β and γ. nih.gov The γ subunit acts as the primary sensor of cellular energy status by binding adenosine nucleotides (AMP, ADP, and ATP). nih.gov

ZMP, mimicking AMP, binds directly to the γ subunit of AMPK. nih.govresearchgate.net This binding induces a conformational change in the enzyme complex, leading to its allosteric activation. nih.gov This direct activation is a critical component of its mechanism, allowing AMPK to be stimulated even without the significant shifts in the AMP:ATP ratio that occur during metabolic stress. nih.gov The binding of ZMP, like AMP, helps to make the kinase complex a poorer substrate for deactivating phosphatases, thereby prolonging its active state. nih.gov

Upstream Kinase-Mediated Phosphorylation of AMPK in Response to this compound

Full activation of AMPK requires the phosphorylation of a specific threonine residue (Thr172) located within the activation loop of the catalytic α subunit. nih.govnih.gov The binding of this compound (ZMP) to the γ subunit not only causes direct allosteric activation but also promotes this crucial phosphorylation event by upstream kinases. nih.govnih.gov

The primary upstream kinase responsible for this action in many tissues is the tumor suppressor LKB1. nih.govresearchgate.netnih.gov When ZMP binds to AMPK, the resulting conformational change makes the Thr172 residue more accessible to LKB1 for phosphorylation. nih.gov Furthermore, the binding of ZMP protects the phosphorylated Thr172 from being dephosphorylated by protein phosphatases such as protein phosphatase 2Cα (PP2Cα). nih.govnih.gov This dual action—promoting phosphorylation by an upstream kinase and inhibiting dephosphorylation—ensures a sustained and robust activation of the AMPK signaling pathway. nih.gov

AMPK-Dependent Cellular and Metabolic Effects Triggered by this compound

The activation of AMPK by this compound initiates a cascade of downstream signaling events designed to restore cellular energy homeostasis. Activated AMPK functions as a master metabolic regulator, shifting cellular processes from ATP-consuming anabolic pathways to ATP-producing catabolic pathways. mdpi.comyoutube.com This includes the regulation of glucose and lipid metabolism, protein synthesis, and mitochondrial biogenesis. nih.govmdpi.com In the liver, this compound-induced AMPK activation inhibits fatty acid and cholesterol synthesis, while in skeletal muscle, it stimulates fatty acid oxidation and glucose uptake. nih.gov

This compound exerts significant control over glucose homeostasis through its activation of AMPK. nih.govmdpi.com The activated kinase works to increase glucose availability and utilization for energy production. This is achieved by stimulating glucose uptake from the bloodstream into cells and by modulating the key metabolic pathways of glycolysis and gluconeogenesis. mdpi.comnih.gov These effects are particularly important in tissues such as skeletal muscle and the liver. nih.gov

Numerous studies have demonstrated that treatment with the this compound precursor, AICA riboside, increases glucose uptake in skeletal muscle. nih.govnih.govnih.govphysiology.org This effect is mediated by the AMPK-dependent translocation of glucose transporters, primarily GLUT4, from intracellular storage vesicles to the plasma membrane. mdpi.comnih.gov

The signaling mechanism involves the phosphorylation of key regulatory proteins. One critical target of AMPK is the Akt substrate of 160 kDa (AS160), also known as TBC1D4. nih.gov AS160 is a Rab GTPase-activating protein that, in its unphosphorylated state, restrains GLUT4 vesicles within the cell. nih.gov AMPK activation by this compound leads to the phosphorylation of AS160, which relieves this inhibition and facilitates the movement and fusion of GLUT4 vesicles with the cell surface, thereby increasing the rate of glucose transport into the cell. nih.gov This pathway is distinct from insulin-stimulated glucose uptake, and its effects can be additive to those of insulin (B600854). nih.gov

Table 2: Research Findings on this compound and Glucose Uptake

| Finding | Tissue/Model | Key Protein(s) Involved | Reference(s) |

|---|---|---|---|

| Increased glucose uptake | Rat skeletal muscle | AMPK, GLUT4 | nih.govnih.govphysiology.org |

| Enhanced insulin-stimulated glucose uptake | Skeletal muscle from old rats | AMPKγ3, AS160 | nih.gov |

| Stimulation of GLUT4 translocation to the plasma membrane | Skeletal muscle | GLUT4 | mdpi.comnih.gov |

AMPK activation by this compound reciprocally regulates the opposing pathways of glycolysis (glucose breakdown) and gluconeogenesis (glucose synthesis) to enhance net ATP production.

Glycolysis: Activated AMPK promotes glycolysis, the metabolic pathway that converts glucose into pyruvate (B1213749) to generate ATP. mdpi.comyoutube.com This stimulation occurs through the phosphorylation and activation of key regulatory enzymes in the glycolytic pathway.

Gluconeogenesis: Conversely, AMPK activation strongly inhibits gluconeogenesis, an energy-intensive process that synthesizes glucose from non-carbohydrate precursors, primarily in the liver. nih.gov This inhibition is a crucial energy-saving mechanism. AMPK activation by this compound has been shown to decrease the transcription of genes encoding key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govnih.gov By suppressing this ATP-consuming pathway, more resources are available for immediate energy production. mdpi.com The regulation is coordinated so that when glycolysis is active, gluconeogenesis is suppressed. researchgate.net

Control of Lipid Metabolism and Lipogenesis Inhibition

This compound, through its intracellular conversion to the AMP analog ZMP, serves as a potent activator of AMP-activated protein kinase (AMPK). mdpi.com The activation of this central energy sensor initiates a cascade of phosphorylation events that collectively shift cellular metabolism from anabolic, energy-consuming processes to catabolic, energy-producing pathways. youtube.com A primary target of this regulation is lipid metabolism, where AMPK activation leads to a profound inhibition of lipogenesis (the synthesis of fatty acids and cholesterol) and a concurrent stimulation of fatty acid oxidation. mdpi.commdpi.com This metabolic switch is crucial for maintaining energy homeostasis, particularly under conditions of energetic stress. nih.gov

Phosphorylation and Inactivation of Acetyl-CoA Carboxylase (ACC)

The primary mechanism by which this compound-induced AMPK activation inhibits fatty acid synthesis is through the direct phosphorylation and subsequent inactivation of Acetyl-CoA Carboxylase (ACC). researchgate.netnih.gov ACC is the rate-limiting enzyme in the fatty acid biosynthesis pathway, catalyzing the carboxylation of acetyl-CoA to form malonyl-CoA. aocs.orgyoutube.com

Research has demonstrated that AMPK phosphorylates ACC at specific serine residues (equivalent to Ser79 in the rat ACC1 isoform), leading to a conformational change that inhibits its enzymatic activity. researchgate.netphysiology.org This phosphorylation event decreases ACC's affinity for its substrate, acetyl-CoA, and reduces its catalytic efficiency. researchgate.netnih.gov The inactivation of ACC leads to a significant reduction in the intracellular concentration of malonyl-CoA. researchgate.net This decrease in malonyl-CoA not only curtails the substrate available for the synthesis of new fatty acids but also plays a crucial role in promoting fatty acid oxidation, as detailed in section 4.4.2.3. aocs.org Studies in isolated rat adipocytes have shown that treatment with AICAR (the ribonucleoside form of this compound) leads to increased phosphorylation of ACC and a profound inhibition of lipogenesis. nih.gov

| Parameter | Effect of this compound-Induced AMPK Activation | Mechanism | Metabolic Consequence |

|---|---|---|---|

| ACC Activity | Decreased/Inhibited | Direct phosphorylation at key serine residues (e.g., Ser79). researchgate.netphysiology.org | Reduced conversion of acetyl-CoA to malonyl-CoA. aocs.org |

| Malonyl-CoA Levels | Decreased | Result of ACC inactivation. researchgate.net | Inhibition of fatty acid synthesis and promotion of fatty acid oxidation. aocs.org |

Inhibition of HMG-CoA Reductase and Cholesterol Biosynthesis

In addition to fatty acid synthesis, AMPK activation by this compound also downregulates the cholesterol biosynthesis pathway. mdpi.comyoutube.com The key regulatory enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, the committed step in cholesterol production. everydaybiochemistry.comyoutube.com

Regulation of Fatty Acid Oxidation

The activation of AMPK by this compound exerts a dual-control mechanism that robustly promotes the catabolism of fatty acids through β-oxidation. aocs.org This is achieved primarily through the allosteric regulation of carnitine palmitoyltransferase 1 (CPT1). researchgate.net

As described previously (4.4.2.1), AMPK-mediated phosphorylation inactivates ACC, leading to a drop in cellular malonyl-CoA levels. researchgate.net Malonyl-CoA is a potent allosteric inhibitor of CPT1, the enzyme located on the outer mitochondrial membrane that is responsible for transporting long-chain fatty acyl-CoAs into the mitochondrial matrix, where β-oxidation occurs. aocs.org By reducing the concentration of malonyl-CoA, the inhibition on CPT1 is relieved. researchgate.net This disinhibition allows for an increased influx of fatty acids into the mitochondria, making them available for the β-oxidation machinery to generate acetyl-CoA, which can then enter the Krebs cycle to produce ATP. researchgate.netnih.govkhanacademy.org This reciprocal regulation ensures that when fatty acid synthesis is turned off, fatty acid breakdown is simultaneously turned on. youtube.com

| Metabolic Pathway | Key Enzyme Targeted by AMPK | Effect of Phosphorylation | Overall Outcome |

|---|---|---|---|

| Fatty Acid Synthesis | Acetyl-CoA Carboxylase (ACC) | Inactivation nih.gov | Inhibited mdpi.com |

| Cholesterol Synthesis | HMG-CoA Reductase | Inactivation nih.gov | Inhibited mdpi.com |

| Fatty Acid Oxidation | Acetyl-CoA Carboxylase (ACC) (indirectly affects CPT1) | Inactivation of ACC relieves CPT1 inhibition researchgate.netaocs.org | Promoted mdpi.com |

Inhibition of Protein Synthesis Pathways (e.g., eEF2K, mTOR)

Protein synthesis is one of the most energy-demanding processes in the cell. Consequently, it is tightly regulated by the cellular energy sensor, AMPK. Activation of AMPK by this compound leads to a general inhibition of protein synthesis through the modulation of key regulatory nodes, most notably the mammalian target of rapamycin (B549165) (mTOR) and the eukaryotic elongation factor 2 kinase (eEF2K). mdpi.comfrontiersin.org

The mTOR signaling pathway, specifically mTOR complex 1 (mTORC1), is a central controller of cell growth and protein synthesis. uni.lu AMPK inhibits mTORC1 activity through at least two mechanisms: direct phosphorylation of the mTORC1 component Raptor and phosphorylation of the Tuberous Sclerosis Complex 2 (TSC2), which activates its GTPase-activating function towards Rheb, a potent activator of mTORC1. uni.luresearchgate.net By inhibiting mTORC1, AMPK activation suppresses the phosphorylation of downstream targets like p70 S6 Kinase 1 (S6K1) and eukaryotic translation initiation factor 4E binding protein 1 (4E-BP1), both of which are critical for initiating protein translation. mdpi.com

Modulation of Cellular Growth and Proliferation Mechanisms

By potently inhibiting major anabolic pathways such as lipid and protein synthesis, the activation of AMPK by this compound serves as a crucial brake on cellular growth and proliferation. mdpi.comnih.gov Rapidly dividing cells have a high demand for both energy (in the form of ATP) and biosynthetic precursors (lipids, proteins, nucleic acids). nih.govresearchgate.net

AMPK activation creates an intracellular environment that is non-conducive to proliferation. The inhibition of mTORC1, a master regulator of cell growth, is a primary mechanism through which AMPK exerts its anti-proliferative effects. mdpi.comresearchgate.net Additionally, the shutdown of fatty acid and cholesterol synthesis deprives dividing cells of the essential building blocks needed for new membrane formation. nih.gov The general suppression of protein synthesis further limits the production of enzymes and structural proteins required for cell cycle progression and division. mdpi.com The metabolic checkpoint controlled by AMPK ensures that cell division only proceeds when energy levels and biosynthetic resources are sufficient. nih.gov

Influence on Creatine Kinase Activity via Phosphorylation

Creatine kinase (CK) is a pivotal enzyme for cellular energy homeostasis, particularly in tissues with high and fluctuating energy demands like muscle and brain. wikipedia.org It catalyzes the reversible transfer of a phosphate group from phosphocreatine (B42189) (PCr) to ADP, rapidly regenerating ATP. raybiotech.com This reaction provides a temporal and spatial energy buffer. wikipedia.org

Emerging research suggests that AMPK may directly regulate CK activity through phosphorylation. researchgate.net Studies have proposed that AMPK can phosphorylate CK, potentially at a key serine residue, thereby modulating its catalytic activity. researchgate.net This regulatory link provides another layer of control over cellular energy dynamics. By influencing the activity of the CK/phosphocreatine system, AMPK can manage the immediate availability of ATP, ensuring that energy supply is tightly coupled to demand. This regulation would be critical for maintaining cellular function during periods of metabolic stress where this compound would activate AMPK. researchgate.net

AMPK-Independent Mechanisms of this compound Action

While 5-aminoimidazole-4-carboxamide ribonucleoside (AICA riboside) is widely utilized as a pharmacological activator of AMP-activated protein kinase (AMPK), a growing body of evidence reveals that it exerts numerous effects independently of this canonical pathway. nih.govmdpi.com Once AICA riboside enters the cell, it is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (AICA ribotide or ZMP), which is synonymous with this compound. The accumulation of this compound can trigger a range of cellular responses that are not mediated by AMPK activation, complicating the interpretation of studies that rely solely on this compound as a specific AMPK agonist. nih.govuclouvain.be These alternative mechanisms are crucial for a comprehensive understanding of the compound's biological activities.

Interaction with Adenosine Transporters and Receptors

This compound's precursor, AICA riboside, gains entry into cells by utilizing the same equilibrative nucleoside transporters responsible for adenosine uptake. nih.govmdpi.com This shared transport mechanism leads to a competitive interaction where AICA riboside can inhibit the re-uptake of adenosine from the extracellular space. nih.gov Consequently, the administration of AICA riboside can lead to an increase in the concentration of extracellular adenosine. nih.govmdpi.com

This elevation of extracellular adenosine can, in turn, lead to the activation of adenosine receptors, such as the A1 receptor. nih.gov It is important to note that this is an indirect effect; studies have shown that AICA riboside itself does not act as an agonist at adenosine receptors. nih.gov Therefore, the modulation of cellular function, such as the depression of excitatory synaptic transmission observed in the hippocampus, can be mediated by this increased activation of adenosine receptors rather than by direct AMPK activation. nih.gov This mechanism underscores the need for caution when attributing the effects of AICA riboside solely to AMPK, particularly in biological systems where adenosine signaling is prominent. nih.gov

Direct Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS)

A significant AMPK-independent effect of this compound is the direct inhibition of mitochondrial oxidative phosphorylation (OXPHOS). nih.govuthscsa.edu This has been demonstrated in isolated rat hepatocytes, where AICA riboside was found to dose-dependently inhibit the rate of oxygen consumption. nih.govnih.gov Crucially, this inhibitory effect on cellular respiration persists even in hepatocytes from mice genetically engineered to lack both α1 and α2 catalytic subunits of AMPK, providing clear evidence that the mechanism is not mediated by the kinase. nih.govnih.gov

The inhibition of OXPHOS is not observed in permeabilized hepatocytes, which suggests that the effect is dependent on the intracellular accumulation of metabolites derived from AICA riboside, namely this compound (ZMP). nih.govnih.gov

The primary mechanism for the inhibition of OXPHOS is the direct action of this compound on the mitochondrial electron transport chain. nih.govnih.gov Specifically, studies on isolated rat mitochondria have shown that this compound (ZMP) directly inhibits the activity of Respiratory Chain Complex I (NADH:ubiquinone oxidoreductase). uclouvain.benih.govnih.govresearchgate.net This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in generating the proton motive force required for ATP synthesis.

Effects on Intracellular ATP, ADP, and Inorganic Phosphate Levels

The direct inhibition of mitochondrial respiration by this compound has profound consequences on the cell's energy status, independent of AMPK signaling. Treatment of hepatocytes with AICA riboside leads to a dose-dependent decrease in the intracellular concentrations of ATP and AMP. nih.govnih.gov Furthermore, a significant reduction in the levels of inorganic phosphate (Pi) is also observed at concentrations of AICA riboside greater than 0.1 mM. uclouvain.benih.gov The combination of intracellular inorganic phosphate depletion and the accumulation of this compound (ZMP) is believed to be the primary driver behind the AMPK-independent inhibition of cellular respiration. nih.govnih.gov

| Parameter | Effect of AICA Riboside (>0.1 mM) | Reference |

| Intracellular ATP | Decrease | nih.govnih.gov |

| Intracellular AMP | Decrease | nih.govnih.gov |

| Intracellular ADP | Slight Increase | uclouvain.be |

| Total Adenine Nucleotides | Decrease | nih.gov |

| Intracellular Inorganic Phosphate (Pi) | Decrease | nih.govnih.gov |

| ATP-to-ADP Ratio | Decrease | uclouvain.be |

Influence on Autophagy, YAP, and Mitophagy Pathways

While AMPK is a known regulator of cellular degradation and growth pathways, evidence for AMPK-independent regulation of these processes by this compound is limited and requires further investigation.

Autophagy: Some studies have reported AMPK-independent effects of AICA riboside on autophagic proteolysis, which could be related to the observed drop in intracellular ATP levels. nih.gov However, the precise mechanisms and their universality across different cell types remain to be fully elucidated.

YAP: Currently, there is a lack of direct scientific evidence linking this compound to the regulation of the Hippo-YAP pathway through an AMPK-independent mechanism. The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and while it can be influenced by energy-sensing pathways like AMPK, a direct, non-AMPK-mediated role for this compound has not been established. nih.govnih.gov

Mitophagy: Mitophagy, the selective degradation of mitochondria by autophagy, is essential for mitochondrial quality control. While AMPK activation has been shown to induce mitophagy through mechanisms that are independent of the well-known PINK1-Parkin pathway, there is no clear evidence to suggest that this compound can trigger mitophagy independently of AMPK activation itself. nih.gov

Regulation of Pro-inflammatory Cytokine Production and iNOS

This compound can modulate inflammatory responses in a manner that is independent of AMPK, with effects appearing to be cell-type specific.

In studies using rat primary microglial cells, AICA riboside was found to regulate the release of certain pro-inflammatory cytokines independently of AMPK. The effects of AICA riboside on the release of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) were not reversed by a pharmacological inhibitor of AMPK, indicating an AMPK-independent mechanism of action. nih.gov Similarly, the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response, was also found to be regulated by AICA riboside through a pathway not involving AMPK in these cells. nih.gov

This contrasts with observations in other cell types, such as hepatocytes, where AICA riboside appears to increase cytokine-induced iNOS expression in an AMPK-dependent manner, highlighting the complexity and context-dependent nature of its regulatory roles. nih.gov

| Cell Type | Inflammatory Mediator | Effect of AICA Riboside | AMPK Dependence | Reference |

| Microglia | IL-6, TNF-α | Regulation of Release | Independent | nih.gov |

| Microglia | iNOS | Regulation of Expression | Independent | nih.gov |

| Adipocytes | IL-6, IL-8, TNF-α, MCP-1 | Downregulation of Secretion | Not explicitly determined | nih.gov |

| Hepatocytes | iNOS | Increased Expression | Dependent | nih.gov |

Impact on Cell Cycle Progression

The activation of AMP-activated protein kinase (AMPK) by 5-aminoimidazole-4-carboxamide ribonucleotide (this compound or AICAR) has been shown to exert significant effects on cell cycle progression, often leading to cell cycle arrest at various phases. This regulation is a critical component of its role in cellular energy homeostasis and has implications for its observed anti-proliferative effects in various cell types, particularly in cancer cells. The impact of this compound on the cell cycle can be mediated through both AMPK-dependent and independent pathways, influencing a cascade of downstream regulatory proteins.

Research has demonstrated that this compound treatment can induce cell cycle arrest in the G0/G1, S, or G2/M phases, depending on the cell type and experimental conditions. researchgate.netnih.gov In many instances, this arrest is a consequence of AMPK activation, which subsequently modulates the activity of key cell cycle regulators. nih.gov For example, AMPK can phosphorylate and activate the tumor suppressor p53. researchgate.net Activated p53 can then induce the expression of p21, a cyclin-dependent kinase (CDK) inhibitor, which in turn can halt the cell cycle. researchgate.netscienovate.com The p53-p21-RB signaling pathway is a crucial mechanism by which this compound can induce cell cycle arrest. scienovate.comnih.gov

Furthermore, the inhibitory effect of AMPK on the mammalian target of rapamycin (mTOR) signaling pathway is another key mechanism by which this compound can influence cell cycle progression. nih.govnih.gov The mTOR pathway is a central regulator of cell growth and proliferation, and its inhibition by AMPK can lead to a decrease in the synthesis of proteins essential for cell cycle progression, such as cyclins. youtube.com

However, it is also important to note that some studies have reported AMPK-independent effects of this compound on the cell cycle. nih.gov These may be attributed to the structural similarity of its intracellular metabolite, ZMP, to AMP, allowing it to influence other cellular processes.

Research Findings on Cell Cycle Arrest

Numerous studies have investigated the specific effects of this compound on the cell cycle in various cell lines. For instance, in uveal melanoma cells, treatment with AICAR led to an S-phase arrest. This was accompanied by a downregulation of cyclins A1 and D1.

In acute lymphoblastic leukemia (ALL) cells, this compound treatment has been observed to induce a G1-phase cell cycle arrest. The table below summarizes the cell cycle distribution in CCRF-CEM, a human ALL cell line, after treatment with this compound for 48 hours.

Table 1: Effect of this compound on Cell Cycle Distribution in CCRF-CEM Cells

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 45.3 | 35.1 | 19.6 |

| AICAR (0.5 mM) | 62.5 | 22.3 | 15.2 |

| AICAR (1.0 mM) | 75.8 | 14.1 | 10.1 |

In human umbilical vein endothelial cells (HUVECs), this compound treatment resulted in a dramatic reduction in the expression of cyclin A and the phosphorylation of the retinoblastoma protein (Rb). researchgate.net Concurrently, there was a strong induction in the expression of the CDK inhibitors p21 and p27, along with an increase in the expression and phosphorylation of p53. researchgate.net

A study on retinoblastoma cells demonstrated that AICAR induced S-phase arrest and was associated with a decrease in cyclins A and E. nih.govarvojournals.org Interestingly, in this particular cell type, a down-regulation of p21 was also observed. nih.govarvojournals.orgplos.org

The varied effects of this compound on the cell cycle across different cell types underscore the complexity of its regulatory mechanisms and the context-dependent nature of its cellular effects.

Table 2: Summary of this compound's Impact on Cell Cycle Regulators in Various Cell Lines

| Cell Line | Cell Cycle Arrest Phase | Effect on p53 | Effect on p21 | Effect on Cyclins | Effect on Rb Phosphorylation |

|---|---|---|---|---|---|

| Uveal Melanoma | S | - | - | ↓ Cyclin A1, D1 | - |

| Acute Lymphoblastic Leukemia | G1 | - | - | - | - |

| HUVEC | - | ↑ | ↑ | ↓ Cyclin A | ↓ |

| Retinoblastoma | S | - | ↓ | ↓ Cyclin A, E | - |

(↑ = Increased expression/activity; ↓ = Decreased expression/activity; - = Not reported)

Aica Phosphate in Cellular Energy Homeostasis and Responses to Metabolic Stress

Role in Sensing and Responding to Cellular Energy Status

AICA phosphate (B84403), more formally known as 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) or ZMP, is a critical intermediate in the de novo purine (B94841) biosynthesis pathway. nih.govnih.gov Its role extends beyond a simple building block for purines; it is a key sensor of cellular energy status. The accumulation of AICAR signals a state of low cellular energy, mimicking the effects of AMP (adenosine monophosphate) and activating the master energy regulator, AMP-activated protein kinase (AMPK). nih.gov

AMPK is a highly conserved protein kinase that functions as a cellular energy sensor, activated by rising AMP:ATP and ADP:ATP ratios that occur during metabolic stress. nih.gov AICAR, upon accumulation, allosterically activates AMPK, initiating a cascade of events to restore energy homeostasis. nih.gov This activation involves shifting cellular metabolism from anabolic processes that consume ATP, such as fatty acid and protein synthesis, to catabolic processes that generate ATP, like fatty acid oxidation and glucose uptake. nih.gov

The sensing mechanism is tied to the intracellular concentrations of purine nucleotides. Under normal conditions, AICAR is efficiently converted to inosine (B1671953) monophosphate (IMP). However, during periods of high energy demand or metabolic stress, the depletion of ATP can lead to an accumulation of AICAR. This buildup serves as a direct signal to the cell that energy reserves are low, triggering the restorative actions of AMPK.

Participation in Adaptive Responses to Nutrient Deprivation and Hypoxia

Cells must adapt to fluctuations in nutrient availability and oxygen levels to survive. AICA phosphate plays a significant role in these adaptive responses, primarily through the activation of AMPK.

During nutrient deprivation, such as glucose starvation, cellular ATP levels fall, leading to an increase in the AMP:ATP ratio and the accumulation of AICAR. This activates AMPK, which in turn stimulates processes to generate energy. For instance, AMPK promotes autophagy, a cellular recycling process where damaged organelles and proteins are broken down to provide essential nutrients and energy. nih.gov It also enhances glucose uptake and glycolysis while inhibiting energy-consuming pathways.

Hypoxia, or low oxygen availability, also poses a significant metabolic challenge. Under hypoxic conditions, oxidative phosphorylation, the primary source of ATP, is impaired. nih.gov This leads to a drop in ATP levels and a corresponding rise in AMP and AICAR, once again activating AMPK. AMPK activation under hypoxia helps cells to conserve energy and switch to anaerobic glycolysis for ATP production. Research has shown that in response to hypoxia, there is an upregulation of various cellular processes aimed at survival, and the metabolic reprogramming orchestrated by AMPK is a key component of this response. nih.gov

Interplay with Other Signal Transduction Pathways Regulating Metabolism

The metabolic regulation mediated by this compound and AMPK is not an isolated system. It intricately interacts with several other major signal transduction pathways to create a comprehensive network that governs cellular metabolism.

One of the most critical interactions is with the insulin (B600854) signaling pathway. Insulin signaling promotes anabolic processes like glycogen (B147801) and fatty acid synthesis. AMPK, activated by AICAR, generally has opposing effects, inhibiting these pathways. For example, AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis that is activated by insulin. nih.gov This interplay ensures that anabolic and catabolic processes are appropriately balanced according to the cell's energy status.

Another significant interaction is with the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth and proliferation. The mTOR pathway is activated by growth factors and nutrients and promotes protein synthesis and other anabolic processes. AMPK can inhibit mTOR signaling, thereby halting cell growth and proliferation when energy levels are low. This provides a crucial checkpoint to ensure that cells only grow and divide when there are sufficient energetic resources.

Furthermore, phosphate itself is a signaling molecule that influences various cellular pathways. nih.govnih.gov Changes in intracellular phosphate levels can affect a multitude of enzymatic reactions and signal transduction cascades, including those regulated by AMPK. nih.gov The regulation of phosphate homeostasis is vital for maintaining metabolic equilibrium. frontiersin.org

Mechanistic Insights into Pathophysiological Conditions through this compound Research

The study of this compound and its metabolic roles has provided valuable insights into the mechanisms underlying several human diseases, particularly those involving metabolic dysregulation.

AICA-ribosiduria is a rare and severe inborn error of metabolism caused by mutations in the ATIC gene. nih.govorpha.net This gene encodes a bifunctional enzyme, AICAR transformylase/IMP cyclohydrolase, which catalyzes the final two steps of de novo purine synthesis. nih.govnih.gov A deficiency in this enzyme leads to the massive accumulation and excretion of AICA riboside (the dephosphorylated form of AICAR). nih.govresearchgate.net Patients with AICA-ribosiduria present with severe neurological impairment, developmental delay, and congenital blindness. orpha.netrarediseases.org The accumulation of AICAR and its derivatives is thought to be cytotoxic, contributing to the devastating clinical features of the disease. nih.govorpha.net

Lesch-Nyhan Syndrome is another inherited disorder of purine metabolism resulting from a deficiency of the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). nih.govrarediseases.org This enzyme is part of the purine salvage pathway. While the primary defect is not directly in the de novo pathway, the lack of HPRT activity leads to an overproduction of purines through the de novo pathway to compensate. This can lead to alterations in the levels of purine intermediates, including derivatives of this compound. Research has shown that in erythrocytes from Lesch-Nyhan patients, AICA can be utilized for IMP synthesis through an alternative pathway. nih.gov The syndrome is characterized by hyperuricemia, severe neurological dysfunction, and self-injurious behavior. nih.gov

Table 1: Comparison of AICA-ribosiduria and Lesch-Nyhan Syndrome

| Feature | AICA-ribosiduria | Lesch-Nyhan Syndrome |

|---|---|---|

| Defective Enzyme | AICAR transformylase/IMP cyclohydrolase (ATIC) nih.govnih.gov | Hypoxanthine-guanine phosphoribosyltransferase (HPRT) nih.govrarediseases.org |

| Metabolic Pathway | De novo purine synthesis nih.gov | Purine salvage pathway nih.gov |

| Primary Accumulated Metabolite | AICA riboside nih.govresearchgate.net | Uric acid, hypoxanthine, guanine (B1146940) nih.gov |

| Key Clinical Features | Severe neurodevelopmental impairment, visual impairment, growth impairment orpha.netresearchgate.net | Hyperuricemia, severe neurological dysfunction, self-injurious behavior nih.gov |

| Inheritance Pattern | Autosomal recessive researchgate.net | X-linked recessive nih.gov |

This compound and its analog, AICAR, are widely used in cellular models to study metabolic dysregulation. By treating cells with AICAR, researchers can pharmacologically activate AMPK and simulate a state of low cellular energy. nih.gov This allows for the detailed investigation of the downstream effects of AMPK activation on various metabolic pathways.

These cellular models have been instrumental in understanding how cells respond to metabolic stress and have provided insights into diseases such as metabolic syndrome, type 2 diabetes, and cancer. For instance, studies using AICAR have demonstrated the potential of AMPK activation to improve glucose uptake in muscle cells and reduce glucose production in liver cells, highlighting its therapeutic potential for diabetes. nih.govnih.gov

Furthermore, research using these models has elucidated the role of metabolic reprogramming in cancer. Many cancer cells exhibit altered metabolism, characterized by increased glucose uptake and glycolysis (the Warburg effect). By activating AMPK with AICAR, researchers can counteract some of these changes, inhibiting cancer cell growth and proliferation. This has opened up avenues for exploring AMPK activators as potential anti-cancer agents.

Genetic and Enzymatic Studies on Aica Phosphate Metabolism

Analysis of Mutations Affecting AICA Phosphate (B84403) Metabolism in Cellular Models (e.g., Yeast)

Cellular models, particularly yeast (Saccharomyces cerevisiae), have been instrumental in dissecting the complexities of AICAR metabolism and its genetic regulation. Mutations within the purine (B94841) biosynthesis pathway can lead to significant alterations in AICAR levels. For instance, yeast mutants lacking the enzyme AICAR transformylase/IMP cyclohydrolase (ATIC), such as the ade16 ade17 double mutant, exhibit a substantial accumulation of AICAR mdpi.comnih.govresearchgate.net. This accumulation is a direct consequence of the block in the pathway, preventing the conversion of AICAR to formyl-AICAR (FAICAR) and subsequently to inosine (B1671953) monophosphate (IMP) nih.govnih.gov.

Studies have also identified mutations in genes involved in histidine biosynthesis that indirectly affect AICAR levels. This is because the histidine pathway enzyme imidazole (B134444) glycerol (B35011) phosphate synthase converts phosphoribulosyl-formimino-AICAR into imidazole glycerol phosphate and AICAR, linking the two pathways nih.gov. Consequently, mutations affecting the availability of co-substrates for AICAR metabolism, such as those in the folate pathway (e.g., ade3 mutants lacking 10-formyltetrahydrofolate), can also lead to AICAR accumulation nih.gov.

Furthermore, research has explored mutations that confer hypersensitivity to AICAR in yeast. These studies have revealed connections between AICAR metabolism and other cellular processes, including thiamine (B1217682) transport and the ubiquitin pathway researchgate.netnih.govnih.gov. For example, mutations affecting thiamine transporters like Thi7 and Thi72 can influence AICAR uptake, while mutations in genes related to the ubiquitin pathway have been linked to AICAR sensitivity researchgate.netnih.govnih.gov.

Table 1: AICAR Accumulation in Yeast Mutants

| Yeast Strain/Mutation | Affected Enzyme/Pathway | Observed AICAR Level | Reference |

| Wild-type (WT) | Intact purine pathway | Below detection (<10 µM) | nih.govresearchgate.net |

| ade16 ade17 | ATIC (AICAR Tfase) | Accumulated (1.6 mM) | nih.govresearchgate.net |

| ade3 | Folate pathway | Accumulated | nih.gov |

| ade16 ade17 ade8 his1 | Multiple blocks upstream | Below detection (<10 µM) | researchgate.net |

Characterization of Enzymes Involved in AICA Phosphate Synthesis and Degradation

AICAR (this compound) is synthesized as an intermediate in the de novo purine biosynthesis pathway. The immediate precursor to AICAR is 5-phosphoribosyl-4-(N-succinocarboxamide)-5-aminoimidazole ribonucleotide (SAICAR), which is converted to AICAR by the enzyme adenylosuccinate lyase (ADSL) nih.govcolumbia.eduimtm.cz. AICAR is then further metabolized to inosine monophosphate (IMP) through a two-step process catalyzed by the bifunctional enzyme AICAR transformylase/IMP cyclohydrolase (ATIC) nih.govnih.govnih.govabcam.comontosight.ailibretexts.orguniprot.orgmdpi.com.

AICAR Synthesis:

Adenylosuccinate Lyase (ADSL): This enzyme catalyzes the conversion of SAICAR to AICAR and also the conversion of succinyl-AMP (S-AMP) to AMP nih.govcolumbia.edumdpi.com. ADSL deficiency leads to the accumulation of SAICAR and S-AMP nih.govnih.gov.

AICAR Degradation:

AICAR Transformylase/IMP Cyclohydrolase (ATIC): This bifunctional enzyme performs the final two steps in the de novo purine biosynthesis pathway.

AICAR Transformylase Activity: It transfers a formyl group from N10-formyltetrahydrofolate (or N10-formyldihydrofolate) to the amino group of AICAR, producing formyl-AICAR (FAICAR) and tetrahydrofolate (THF) nih.govcolumbia.edunih.govontosight.aiuniprot.orguniprot.org. Kinetic studies have characterized the AICAR transformylase activity, with reported Km values for AICAR in humans around 10-130 µM and kcat values ranging from 3.7 to 7.5 s-1 nih.govuniprot.org.

IMP Cyclohydrolase Activity: This activity catalyzes the cyclization of FAICAR to form IMP, the first purine nucleotide nih.govontosight.ailibretexts.orguniprot.orguniprot.org.

The ATIC enzyme is a crucial rate-limiting enzyme in the pathway and is often found as part of a larger multienzyme complex known as the purinosome, which enhances metabolic flux libretexts.orgsci-hub.se.

Investigating the Role of ATIC (AICAR Transformylase/IMP Cyclohydrolase)

ATIC is a bifunctional enzyme central to the late stages of purine biosynthesis nih.govnih.govabcam.comontosight.ailibretexts.orguniprot.orgmdpi.com. Its dual catalytic activities are essential for the efficient conversion of AICAR into IMP.

AICAR Transformylase Activity: ATIC utilizes AICAR and a formyl donor (N10-formyltetrahydrofolate) to produce FAICAR. This step is critical for incorporating the ninth atom into the purine ring structure nih.govcolumbia.edunih.govontosight.aiuniprot.org. The Km for AICAR in this reaction has been reported to be approximately 130 ± 10 µM, with a kcat of 7.5 ± 0.1 s-1 in Cryptococcus neoformans nih.gov. Human ATIC exhibits similar kinetics, with a Km of 10 µM for AICAR and a kcat of 3.7 s-1 uniprot.org.

IMP Cyclohydrolase Activity: Following the transformylase reaction, ATIC catalyzes the cyclization of FAICAR to form IMP. This completes the de novo purine synthesis pathway nih.govontosight.aiuniprot.orguniprot.org.

The importance of ATIC is underscored by the severe consequences of its deficiency. ATIC deficiency leads to a massive accumulation of AICAR and its derivatives, such as AICAR monophosphate (ZMP), and is associated with severe neurodevelopmental disorders nih.govmdpi.comsrce.hr. Studies have also implicated ATIC in other cellular processes, including insulin (B600854) signaling, where it interacts with the insulin receptor nih.govuniprot.org. Furthermore, ATIC is a target for certain anti-rheumatic drugs like methotrexate, which inhibit its activity, leading to AICAR accumulation and subsequent activation of AMP-activated protein kinase (AMPK) srce.hr.

Table 2: Kinetic Parameters of Human ATIC (AICAR Transformylase Activity)

| Substrate | Cosubstrate | Km (µM) | kcat (s-1) | Reference |

| AICAR | (6S)-10-formyltetrahydrofolate | 10 | 3.7 | uniprot.org |

| AICAR | 10-formyldihydrofolate | Not specified | 4.1 | uniprot.org |

Functional Consequences of Enzyme Deficiencies on Cellular this compound Levels

Deficiencies in enzymes involved in AICAR metabolism, particularly ATIC, have profound effects on cellular AICAR levels. When ATIC activity is compromised, AICAR cannot be efficiently converted to FAICAR and subsequently to IMP, leading to its accumulation within the cell nih.govnih.govnih.govsrce.hr. This accumulation can be substantial, reaching millimolar concentrations in severe deficiency states or in specific mutant strains nih.govresearchgate.net.

For example, in yeast, ade16 ade17 mutants lacking ATIC activity accumulate AICAR to approximately 1.6 mM researchgate.net. Similarly, in humans, ATIC deficiency results in "AICA-ribosuria," characterized by massive excretion of AICAR riboside in urine and accumulation of AICAR derivatives in cells nih.govmdpi.comsrce.hr. This accumulation is not only a marker of the metabolic block but can also contribute to cellular dysfunction.

The accumulation of AICAR and its phosphorylated form, ZMP, can trigger feedback mechanisms that inhibit earlier steps in the purine biosynthesis pathway, such as ATP phosphoribosyltransferase in the histidine pathway, leading to histidine auxotrophy nih.gov. Furthermore, the high intracellular levels of AICAR and ZMP can interact with transcription factors, influencing the expression of genes involved in purine and phosphate metabolism researchgate.netnih.gov. In some cases, AICAR accumulation has been linked to toxicity and altered cellular processes, including cell growth inhibition nih.govnih.govmdpi.comnih.gov.

Table 3: Consequences of Enzyme Deficiencies on Cellular AICAR Levels

| Enzyme Deficiency | Affected Pathway Step | Consequence on AICAR Levels | Associated Phenotype/Observation | Reference |

| ATIC deficiency | AICAR to FAICAR, FAICAR to IMP | Massive accumulation | AICA-ribosuria, neurodevelopmental disorders | nih.govmdpi.comsrce.hr |

| ADSL deficiency | SAICAR to AICAR | Accumulation of SAICAR, potential indirect effects on AICAR | Severe neurological symptoms | nih.govmdpi.comnih.gov |

| Folate pathway mutations (ade3) | Formyl donor availability | AICAR accumulation | Histidine auxotrophy | nih.gov |

Advanced Methodologies and Experimental Models in Aica Phosphate Research

Synthetic Approaches for Developing AICA Phosphate (B84403) Analogues for Research

The development of novel synthetic methodologies for AICA phosphate analogues is paramount for advancing research into the complex biological roles and therapeutic potential of 5-aminoimidazole-4-carboxamide (B1664886) (AICA) derivatives. These analogues are crucial tools for investigating structure-activity relationships, elucidating metabolic pathways, and exploring potential pharmacological applications. Research efforts have focused on both chemical and enzymatic synthesis strategies to create a diverse array of this compound analogues with modified structures.

Chemical Synthesis Strategies

Chemical synthesis offers a versatile route to generating this compound analogues by systematically altering specific molecular components. One significant area of chemical synthesis involves modifying the ribose moiety of AICA riboside. Studies have explored the replacement of the ribose sugar with acyclic chains, such as d-ribityl or 4-hydroxybutyl chains, to create novel analogues mdpi.comresearchgate.net. These modifications aim to modulate the pharmacokinetic and pharmacodynamic properties of the parent compound.

For instance, synthetic routes have been developed starting from purine (B94841) precursors, such as 6-chloropurine (B14466), which can be functionalized with hydroxyalkyl chains. Subsequent transformations, often involving purine ring degradation and reclosure, lead to the desired AICA derivatives mdpi.com. These approaches allow for fine-tuning of the molecule's structure, potentially impacting its interaction with cellular targets and its metabolic fate. General strategies for nucleoside phosphate prodrug synthesis, such as those involving carbonyloxymethyl phosphate derivatives, also provide a framework that could be adapted for creating this compound prodrugs with enhanced cellular delivery acs.org.

Enzymatic Synthesis Strategies

Enzymatic synthesis presents a powerful and often more efficient alternative for producing phosphorylated AICA derivatives, particularly the ribonucleotide forms such as ZMP (AICA-riboside-5'-monophosphate), ZDP (AICA-riboside-5'-diphosphate), and ZTP (AICA-riboside-5'-triphosphate) researchgate.netnih.govmdpi.com. These phosphorylated forms are the active metabolites of AICA nucleoside-based drugs and are critical for understanding cellular energy metabolism and signaling pathways, particularly through the activation of AMP-activated protein kinase (AMPK) nih.govnih.gov.

Enzymatic cascades are designed by combining specific enzymes that catalyze sequential reactions. A common approach involves using an adenine (B156593) phosphoribosyltransferase (e.g., from Escherichia coli, EcAPT) to couple the AICA nucleobase with phosphoribosyl pyrophosphate (PRPP) to form ZMP researchgate.netnih.govmdpi.com. Subsequently, polyphosphate kinases (PPKs), such as those from Acinetobacter johnsonii (AjPPK) or Meiothermus ruber (MrPPK), are employed to catalyze the further phosphorylation of ZMP to ZDP and ZTP researchgate.netnih.govmdpi.com.

These enzymatic methods offer advantages over traditional chemical synthesis, including improved regioselectivity and stereoselectivity, milder reaction conditions, and the potential for higher yields in one-pot reactions researchgate.netnih.govmdpi.com. For example, an EcAPT/AjPPK cascade has demonstrated a conversion of up to 91% for ZDP, while the EcAPT/MrPPK cascade achieved up to 65% conversion for ZTP nih.gov. The development of such enzymatic routes is crucial for providing researchers with reliable access to these essential compounds for various studies, including structure-activity relationship investigations and metabolic analyses nih.gov.

Research Applications of this compound Analogues

The synthesis of this compound analogues is driven by the need to explore their biological functions and therapeutic potential. By creating structural variants, researchers can:

Investigate Structure-Activity Relationships (SAR): Analogues with modifications to the base, sugar, or phosphate group allow for the systematic study of how structural changes affect biological activity, such as AMPK activation or adenosine (B11128) transporter interactions nih.govgoogle.com.

Elucidate Metabolic Pathways: Synthesized analogues can be used as tracers or substrates to study the enzymes and pathways involved in AICA metabolism within cells and organisms nih.gov.

Develop Improved Therapeutics: Analogues are designed with the aim of achieving enhanced potency, longer half-lives, improved bioavailability, or better cellular penetration compared to the parent compound google.com.

Create Research Tools: Biotinylated derivatives, for instance, can be synthesized to aid in identifying specific cellular targets or binding proteins through affinity-based methods nii.ac.jp.

The availability of both chemically and enzymatically synthesized this compound analogues significantly expands the toolkit for researchers investigating cellular energy homeostasis, metabolic disorders, and ischemic conditions.

Data Tables

Table 1: Enzymatic Cascades for AICA Nucleotide Synthesis

| Cascade Components | Target Nucleotide | Reported Conversion | Key Enzymes | Reference |

| EcAPT / AjPPK | ZDP | Up to 91% | E. coli Adenine Phosphoribosyltransferase (EcAPT), A. johnsonii Polyphosphate Kinase (AjPPK) | nih.gov |

| EcAPT / MrPPK | ZTP | Up to 65% | E. coli Adenine Phosphoribosyltransferase (EcAPT), M. ruber Polyphosphate Kinase (MrPPK) | nih.gov |

| EcAPT / PPK | ZMP, ZDP, ZTP | Varies | E. coli Adenine Phosphoribosyltransferase (EcAPT), various Polyphosphate Kinases (PPKs) | researchgate.netmdpi.com |

Table 2: Examples of Chemical Modifications in this compound Analogues

| Modification Type | Description | Resulting Analogue Type | Research Objective | Reference |

| Ribose Moiety | Replacement of ribose with acyclic chains | AICA analogues with d-ribityl or 4-hydroxybutyl chains in place of the ribose | Modulating biological properties, exploring structure-activity relationships | mdpi.comresearchgate.net |

| Phosphate Group | Addition of phosphate or phosphate ester groups | AICA-riboside-5'-phosphate (ZMP), other phosphorylated derivatives | Studying active metabolites, investigating cellular energy metabolism, potential prodrug strategies | nih.govmedchemexpress.com |

| Functional Group | Biotinylation | Biotinylated AICA or AICA riboside derivatives | Developing probes for mechanistic studies, identifying cellular targets | nii.ac.jp |

| Base/Sugar Modification | General chemical modifications (e.g., N-alkylation, purine ring changes) | Various AICA derivatives with altered base or sugar structures | Investigating structure-activity relationships, improving potency, half-life, or bioavailability | mdpi.comgoogle.com |

Compound List

AICA (5-aminoimidazole-4-carboxamide)

this compound

AICA riboside

ZMP (AICA-riboside-5'-monophosphate)

ZDP (AICA-riboside-5'-diphosphate)

ZTP (AICA-riboside-5'-triphosphate)

AICAR (Acadesine)

Adenosine

Adenosine-5'-monophosphate (AMP)

Adenosine-5'-triphosphate (ATP)

5-amino-1-(2',3'-O-Isopropylidene-D-ribityl)-N-(5-hydroxypentyl)-1-H-imidazole-4-carboxamide

5-Amino-1-(d-ribityl)-N-(hydroxyalkyl)imidazole-4-carboxamides

6-chloropurine

2,4-dinitrophenyl (DNP)

5'-deoxy-5'-iodo-2°,3'-isopropylidene imidazole (B134444) riboside

5-amino-5°-deoxyimidazole riboside

2-azahypoxanthine (B601068) (AHX)

AOH (2-azahypoxanthine hydroxyl metabolite)

AHXr (2-azahypoxanthine riboside)

Q & A

Q. How can researchers optimize AICA phosphate concentration in cell culture experiments to minimize off-target effects?

this compound concentrations should be empirically determined based on cell type, assay duration, and pathway sensitivity. Begin with a dose-response curve (e.g., 0.1–2.0 mM) to identify the threshold for AMPK activation without cytotoxicity. Include controls such as untreated cells, vehicle-only (e.g., DMSO or saline), and AMPK inhibitors (e.g., Compound C) to validate specificity. Pre-treat cells with AMPK siRNA or CRISPR knockouts to confirm target engagement . Parallel measurement of ATP/ADP/AMP levels ensures this compound does not perturb baseline energy states, as its mechanism is AMP-mimetic .

Q. What experimental controls are critical when studying this compound in animal models of metabolic disorders?

Essential controls include:

- Vehicle control : Administer the solvent (e.g., saline) to account for injection effects.

- Positive control : Use a known AMPK activator (e.g., metformin) to benchmark responses.

- Tissue-specific knockout models : AMPKα1/α2-deficient mice to confirm pathway specificity.

- Pharmacokinetic monitoring : Measure plasma and tissue levels of this compound to correlate dosing with biological effects. Ensure ethical compliance with animal welfare guidelines, referencing protocols from established repositories like ARRIVE 2.0 .

Q. What storage and preparation protocols ensure this compound stability in long-term experiments?

- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected containers. Avoid freeze-thaw cycles; aliquot working solutions (e.g., in PBS or culture media) and store at -20°C for ≤1 month .

- Reconstitution : Use sterile, deionized water or buffered solutions (pH 7.4) to prevent hydrolysis. Vortex gently to avoid foaming, which can denature the compound .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in autophagy regulation be resolved methodologically?

Discrepancies may arise from cell-type-specific AMPK isoforms or crosstalk with mTOR pathways. To address this:

- Multi-omics integration : Combine phosphoproteomics (to map AMPK targets) with RNA-seq (to identify autophagy-related transcripts).

- Temporal analysis : Monitor autophagy markers (e.g., LC3-II) at multiple timepoints post-treatment.

- Cross-validation : Compare results with genetic AMPK activation (e.g., constitutively active mutants) to isolate this compound-specific effects. Supplemental literature searches on organophosphate class behaviors may provide mechanistic insights .

Q. What strategies enhance the specificity of this compound in AMPK activation assays when contradictory results occur?

- Orthogonal validation : Use in vitro kinase assays with purified AMPK to confirm direct activation.

- Off-target profiling : Screen against related kinases (e.g., CAMKK2) using kinase inhibitor databases (e.g., KinomeScan).

- Context-dependent analysis : Account for cellular stress states (e.g., hypoxia, nutrient deprivation) that modulate AMPK sensitivity. Document all experimental variables in open-access repositories to facilitate reproducibility .

Q. How can this compound be integrated with metabolomics to map AMPK-mediated metabolic networks?

- Stable isotope tracing : Use ¹³C-glucose or ¹⁵N-glutamine with this compound treatment to track flux through glycolysis, TCA cycle, and lipid synthesis.

- Multi-platform metabolomics : Pair LC-MS (for polar metabolites) with GC-MS (for lipids) to capture AMPK’s systemic effects.

- Data normalization : Apply batch correction and internal standards to mitigate technical variability. Reference frameworks like MetaboAnalyst 5.0 ensure robust statistical interpretation .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.